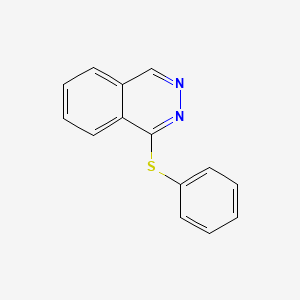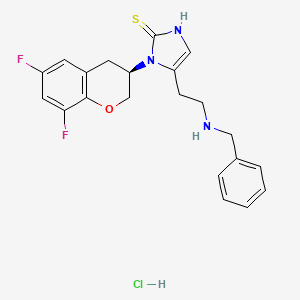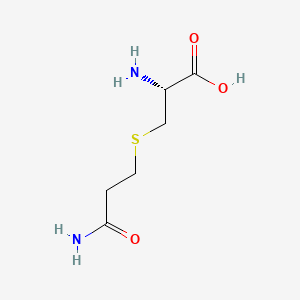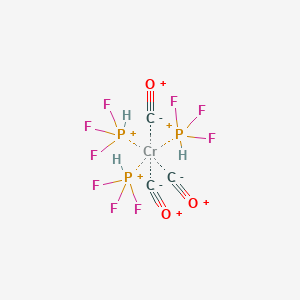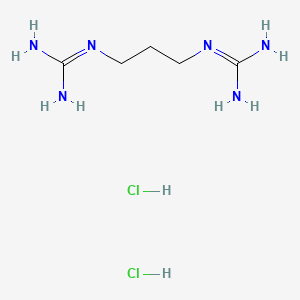
N,N'''-1,3-Propanediylbisguanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride: is a heterocyclic organic compound with the molecular formula C5H14N6.2HCl and a molecular weight of 231.12674 g/mol . It is known for its unique structure, which includes two guanidine groups connected by a propanediyl chain. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride typically involves the reaction of 1,3-diaminopropane with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted guanidine derivatives .
Applications De Recherche Scientifique
Chemistry: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it useful in various biochemical assays .
Medicine: Its guanidine groups can interact with biological targets, making it a candidate for drug design and development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The guanidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. This compound can also interact with nucleic acids, affecting their structure and function .
Comparaison Avec Des Composés Similaires
- N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride
- N,N’‘’-1,5-Pentanediylbisguanidine dihydrochloride
- Methylenebis(methyl cyanocarbonimidothioate)
Comparison: N,N’‘’-1,3-Propanediylbisguanidine dihydrochloride is unique due to its specific propanediyl chain length, which affects its chemical reactivity and interaction with biological targets. Compared to its analogs with longer or shorter chains, this compound may exhibit different binding affinities and reaction rates, making it distinct in its applications .
Propriétés
Numéro CAS |
58585-45-8 |
|---|---|
Formule moléculaire |
C5H16Cl2N6 |
Poids moléculaire |
231.12 g/mol |
Nom IUPAC |
2-[3-(diaminomethylideneamino)propyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N6.2ClH/c6-4(7)10-2-1-3-11-5(8)9;;/h1-3H2,(H4,6,7,10)(H4,8,9,11);2*1H |
Clé InChI |
XNDBAMHATFAINM-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C(N)N)CN=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


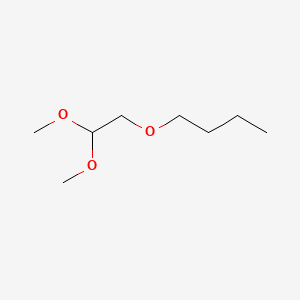

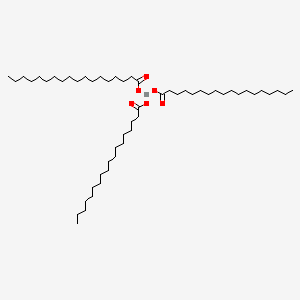
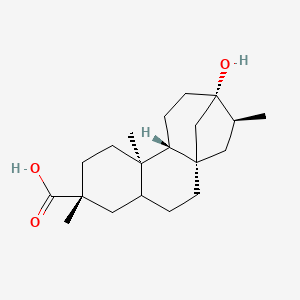
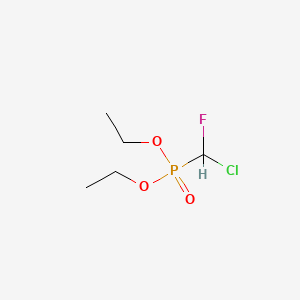
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
